molecular formula C14H20N6O2 B2869911 N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1060183-66-5

N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2869911
CAS No.: 1060183-66-5
M. Wt: 304.354
InChI Key: JKVHXMXIGBQQAZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound characterized by its unique triazolopyrimidine core structure. This molecule garners significant interest due to its potential biological and pharmacological properties, making it a focal point of various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis. A common route involves the preparation of the triazolopyrimidine core followed by the addition of the cyclohexyl and acetamide groups. Typical reaction conditions include the use of organic solvents like dichloromethane or dimethylformamide, with catalysts such as palladium on carbon or copper(I) iodide to facilitate the reactions.

Industrial Production Methods: Industrial production often mirrors the laboratory synthesis but on a larger scale, employing batch reactors or continuous flow systems to ensure consistency and yield. The optimization of reaction conditions, including temperature, pressure, and solvent ratios, is crucial to maximize efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide undergoes several types of chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like hydrogen peroxide or chromium trioxide.

  • Reduction: Employing reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Halogenation with reagents like N-bromosuccinimide or nucleophilic substitution using primary amines or thiols.

Major Products: The major products from these reactions vary depending on the reaction type but generally include derivatives with modified functional groups on the triazolopyrimidine ring or the cyclohexyl and acetamide substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound is often studied for its unique structural properties and potential as a building block for more complex molecules.

Biology: Biologically, N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide shows promise in cell signaling studies and as a probe for understanding enzyme interactions.

Industry: Industrially, it may be used in the production of specialty chemicals and materials with advanced properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The triazolopyrimidine core is known for its ability to bind to nucleic acids or proteins, influencing cellular functions and pathways.

Comparison with Similar Compounds

  • 7-Amino-3-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine

  • 6-Acetyl-3-(cyclohexylamino)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

These comparisons highlight the uniqueness of the compound in terms of its structure and its potential for broader applications across various scientific fields.

So, what do you think of this fascinating molecule?

Properties

IUPAC Name

N-cyclohexyl-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-2-20-13-12(17-18-20)14(22)19(9-15-13)8-11(21)16-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVHXMXIGBQQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3CCCCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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